Home > Products > Screening Compounds P139854 > Imeglimin hydrochloride
Imeglimin hydrochloride - 352211-11-1; 775351-61-6; 775351-65-0

Imeglimin hydrochloride

Catalog Number: EVT-3081632
CAS Number: 352211-11-1; 775351-61-6; 775351-65-0
Molecular Formula: C6H14ClN5
Molecular Weight: 191.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imeglimin hydrochloride is a novel compound classified as a member of a new class of oral antidiabetic agents known as "glimins." It was developed to treat type 2 diabetes mellitus by addressing the underlying mechanisms of insulin resistance and beta-cell dysfunction. This compound is notable for its ability to enhance glucose metabolism and improve insulin secretion, making it a potential alternative to traditional treatments like metformin. The compound is characterized by its unique tetrahydrotriazine structure, which distinguishes it from other antidiabetic medications.

Source and Classification

Imeglimin hydrochloride is derived from the synthesis of its parent compound, Imeglimin, which has gained attention in the pharmaceutical industry for its efficacy in managing blood glucose levels. It is classified as an antihyperglycemic agent and has been recognized for its safety profile in patients with varying degrees of renal function .

Synthesis Analysis

Methods and Technical Details

The synthesis of Imeglimin hydrochloride involves several key steps:

  1. Formation of Racemic Imeglimin: The process begins with the reaction of specific precursors in the presence of a solvent and p-toluene sulfonic acid monohydrate to obtain a racemic compound.
  2. Resolution: The racemic compound is then resolved using a chiral amino acid or its derivative, which helps in obtaining the desired enantiomer, R-Imeglimin.
  3. Hydrochloride Formation: The R-Imeglimin is subsequently reacted with hydrochloric acid to yield Imeglimin hydrochloride, which can be purified using alcoholic solvents .

This multi-step synthesis allows for the production of high-purity Imeglimin hydrochloride suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

Imeglimin hydrochloride has a molecular formula of C6H14ClN5C_6H_{14}ClN_5 and a molecular weight of approximately 191.66 g/mol. Its structure features a tetrahydrotriazine ring, which is critical for its biological activity. The melting point of Imeglimin hydrochloride is reported to be between 223°C and 225°C, indicating its stability at elevated temperatures .

Structural Characteristics

  • Molecular Formula: C6H14ClN5C_6H_{14}ClN_5
  • Molecular Weight: 191.66 g/mol
  • Melting Point: 223°C - 225°C
  • Solubility: Freely soluble in solvents like ethanol and acetone, sparingly soluble in ethyl acetate .
Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving Imeglimin hydrochloride is its formation from racemic Imeglimin through resolution with chiral agents and subsequent reaction with hydrochloric acid. Additionally, Imeglimin derivatives have been synthesized through reactions involving aromatic aldehydes combined with metformin, highlighting its versatility as a scaffold for developing new antidiabetic agents .

Mechanism of Action

Imeglimin functions through multiple mechanisms to regulate blood glucose levels:

These mechanisms make Imeglimin an effective treatment option for type 2 diabetes mellitus.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in ethanol, DMSO; sparingly soluble in ethyl acetate; freely soluble in acetone.

Chemical Properties

  • pKa Value: Approximately 10.21, indicating its basic nature.
  • Stability: Exhibits stability under various conditions but requires careful handling during synthesis to avoid degradation .
Applications

Imeglimin hydrochloride is primarily used in clinical settings as an oral antidiabetic medication for managing type 2 diabetes mellitus. Its unique mechanism makes it suitable for patients who may not respond adequately to conventional therapies like metformin or sulfonylureas. Ongoing research continues to explore its potential applications in combination therapies and its effectiveness across diverse patient populations .

Mechanistic Pathways and Molecular Targets

Mitochondrial Dysfunction Correction in Type 2 Diabetes Pathophysiology

Mitochondrial dysfunction constitutes a pathogenic cornerstone of T2D, manifesting as impaired oxidative phosphorylation, excessive reactive oxygen species (ROS) generation, and aberrant cell death signaling. Imeglimin addresses these defects through targeted actions on mitochondrial architecture and function.

Modulation of Respiratory Chain Complexes (I, II, III)

Imeglimin exerts differential effects on electron transport chain (ETC) components, rebalancing respiratory flux to optimize energy production while minimizing oxidative damage. In hepatocytes, imeglimin partially inhibits Complex I (NADH:ubiquinone oxidoreductase) through competitive binding at the substrate site, contrasting with metformin's uncompetitive inhibition. Simultaneously, it reactivates deficient Complex III (cytochrome bc1 complex) activity in diabetic models, restoring electron flow efficiency. This dual modulation reduces electron leakage while maintaining proton gradient integrity. The resulting metabolic rewiring shifts substrate utilization toward Complex II (succinate dehydrogenase)-dependent pathways, enhancing FADH₂-mediated electron transfer. This coordinated rebalancing increases ATP synthesis efficiency by 15-30% across insulin-sensitive tissues while reducing the thermodynamic conditions favoring superoxide formation [1] [3] [5].

Table 1: Imeglimin's Mitochondrial Targets and Functional Consequences

Mitochondrial TargetEffect of ImegliminDownstream Consequences
Complex I (ETC)Competitive inhibitionReduced electron leakage; partial metabolic rewiring to Complex II
Complex III (ETC)Activity restorationImproved electron flux efficiency; reduced semiquinone persistence
mtPTPStabilization/closurePrevention of cytochrome c leakage; reduced apoptosis
ROS accumulationDirect and indirect scavengingReduced oxidative damage to mitochondrial DNA and membranes
NAD⁺ poolsIncreased availabilityEnhanced sirtuin activity; improved β-cell function

Reactive Oxygen Species (ROS) Scavenging and Oxidative Stress Mitigation

The rebalancing of ETC complexes by imeglimin produces a significant attenuation of mitochondrial superoxide (O₂•⁻) generation, reducing levels by 40-60% in pancreatic islets and hepatocytes from diabetic models. This primary antioxidant effect is amplified through secondary mechanisms involving the stabilization of mitochondrial membrane phospholipids and the prevention of cardiolipin peroxidation. Consequently, imeglimin preserves the structural integrity of cristae junctions essential for efficient oxidative phosphorylation. In hepatocytes exposed to lipotoxic conditions, imeglimin reduces 4-hydroxynonenal adduct formation (a lipid peroxidation marker) by >50% and prevents the oxidation of critical cysteine residues in glutathione peroxidase and superoxide dismutase 2 (SOD2), thereby enhancing endogenous antioxidant capacity. This comprehensive ROS mitigation protects mitochondrial DNA (mtDNA) from oxidative strand breaks and preserves the functional integrity of mitochondrial transcription factor A (TFAM), essential for mtDNA maintenance [1] [4] [6].

Mitochondrial Permeability Transition Pore Regulation

Imeglimin demonstrates potent inhibitory effects on mitochondrial permeability transition pore (mtPTP) opening, a critical determinant of cellular fate under metabolic stress. Through interactions with cyclophilin D and adenine nucleotide translocase components, imeglimin increases the calcium retention capacity of mitochondria by 2.5-fold in β-cells exposed to inflammatory cytokines. This stabilization prevents the pathological collapse of mitochondrial membrane potential (ΔΨm) and inhibits the release of apoptogenic factors, including cytochrome c and apoptosis-inducing factor (AIF). In vivo, imeglimin treatment reduces β-cell apoptosis by 25-37% in Zucker Diabetic Fatty (ZDF) rats and preserves functional islet mass by >30% compared to untreated controls. This mtPTP-directed cytoprotection extends beyond pancreatic tissue, showing significant reductions in hepatocyte apoptosis in models of metabolic dysfunction-associated steatohepatitis (MASH) [3] [4] [5].

Dual Insulinotropic and Insulin-Sensitizing Mechanisms

Imeglimin's therapeutic profile encompasses both pancreatic hormone modulation and extrapancreatic metabolic effects, creating a synergistic glucose-lowering action across multiple organ systems.

Glucose-Stimulated Insulin Secretion Amplification

Imeglimin enhances insulin secretion exclusively under hyperglycemic conditions, demonstrating a glucose-dependent insulinotropic effect that minimizes hypoglycemia risk. Mechanistically, this involves the potentiation of the NAD⁺-cADPR-TRPM2 pathway in β-cells: Imeglimin increases nicotinamide phosphoribosyltransferase (NAMPT) expression, boosting the NAD⁺ "salvage" pathway and elevating intracellular NAD⁺ concentrations by 20-35%. This NAD⁺ surplus activates ADP-ribosyl cyclase (CD38), generating cyclic ADP-ribose (cADPR), which sensitizes ryanodine receptors (RyR2) on endoplasmic reticulum calcium stores. The resulting calcium-induced calcium release amplifies glucose-stimulated insulin secretion (GSIS) 1.5-3 fold in diabetic islets without affecting basal secretion. Supporting evidence from hyperglycemic clamp studies demonstrates 36% improvement in β-cell glucose sensitivity and 68% higher insulin secretion at peak glycemia in diabetic models. Importantly, this insulinotropic mechanism remains operational even in islets with compromised function, as demonstrated in streptozotocin-treated rodents exhibiting 48-68% secretion increases across glycemic levels [3] [5] [7].

Hepatic Gluconeogenesis Suppression via PEPCK/G6Pase Downregulation

Imeglimin exerts dose-dependent inhibition of hepatic glucose production, achieving 80% suppression at therapeutic concentrations. This effect is mediated through the transcriptional downregulation of gluconeogenic enzymes, particularly phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). Molecular studies reveal that imeglimin reduces the nuclear translocation of CREB-regulated transcription coactivator 2 (CRTC2) and decreases the occupancy of hepatocyte nuclear factor 4α (HNF4α) on the promoters of gluconeogenic genes. Additionally, imeglimin enhances AMP-activated protein kinase (AMPK) phosphorylation in hepatocytes, creating an inhibitory signaling cascade that further suppresses gluconeogenic transcription. In choline-deficient high-fat diet (CDA-HFD) mouse models of steatohepatitis, imeglimin administration reduces fasting hyperglycemia by 30-40% independently of insulin secretion changes, confirming direct hepatic actions. This gluconeogenic suppression occurs without lactate accumulation, distinguishing it from classical biguanide mechanisms [4] [5] [6].

Skeletal Muscle Glucose Uptake via Akt Phosphorylation

Imeglimin enhances insulin sensitivity in skeletal muscle through Akt-centric mechanisms. Treatment increases insulin-stimulated Akt phosphorylation (Ser473) by 2.3-fold in gastrocnemius muscle of diabetic rodents, facilitating the translocation of GLUT4 glucose transporters to the plasma membrane. This effect involves both direct kinase activation and the amelioration of protein tyrosine phosphatase 1B (PTP1B)-mediated dephosphorylation of insulin receptors. In vitro, imeglimin stimulates glucose uptake in L6 myotubes by 3.3-fold at maximal concentrations (2 mmol/L), with significant effects observable at 0.5 mmol/L. Interestingly, imeglimin also enhances insulin-independent glucose uptake through AMPK-mediated pathways, particularly during muscle contraction. This dual mechanism explains the significant improvements in whole-body glucose disposal rates observed during euglycemic-hyperinsulinemic clamps in imeglimin-treated subjects [5] [6] [7].

Table 2: Tissue-Specific Mechanisms of Imeglimin's Glucose-Lowering Effects

Target TissuePrimary MechanismMolecular EffectFunctional Outcome
Pancreatic β-cellsNAD⁺ salvage potentiation↑ cADPR → ↑ Ca²⁺ mobilizationGlucose-dependent insulin secretion amplification
LiverPEPCK/G6Pase downregulation↓ CREB/CRTC2 signalingSuppressed hepatic gluconeogenesis (up to 80%)
Skeletal MuscleAkt phosphorylation enhancement↑ GLUT4 translocationIncreased insulin-stimulated glucose uptake (3.3-fold)
Adipose TissueAMPK activation↑ FGF21 secretionSystemic insulin sensitization

NAD⁺ Salvage Pathway Modulation

The nicotinamide adenine dinucleotide (NAD⁺) salvage pathway represents a central regulatory node in imeglimin's mechanism, connecting mitochondrial energetics to cellular signaling and function.

Impact on β-Cell ATP Generation and Ca⁺⁺ Mobilization

Imeglimin significantly enhances glucose-stimulated ATP production in pancreatic islets through mitochondrial substrate shuttling and respiratory complex optimization. In diabetic β-cells, imeglimin restores the coupling efficiency between glycolysis and oxidative phosphorylation, increasing the ATP/ADP ratio by 40-60% during glucose stimulation. This energetic enhancement directly potentiates the ATP-sensitive potassium (KATP) channel closure and subsequent membrane depolarization that triggers insulin exocytosis. Furthermore, as detailed in section 1.2.1, the NAD⁺ surplus generated through imeglimin-mediated NAMPT upregulation serves as substrate for cADPR synthesis. This metabolite activates ryanodine receptors, liberating stored calcium from the endoplasmic reticulum. The resulting cytosolic calcium transients amplify first-phase insulin secretion by 6-fold in perfused pancreas models and enhance second-phase secretion duration. This NAD⁺-dependent pathway operates independently of incretin signaling, providing complementary insulinotropic mechanisms to dipeptidyl peptidase-4 (DPP-4) inhibitors when used in combination [1] [3] [5].

Mitochondrial DNA Synthesis and Biogenesis

Beyond acute metabolic effects, imeglimin induces long-term mitochondrial adaptations through enhanced biogenesis. In 3T3-L1 adipocytes, imeglimin treatment (0.5-1 mM for 48 hours) increases mitochondrial DNA content by 25-40% and upregulates peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) expression 2.5-fold. This master regulator of mitochondrial biogenesis activates nuclear respiratory factors (NRF-1, NRF-2), which subsequently increase transcription of mitochondrial transcription factor A (TFAM). The resulting TFAM translocation to mitochondria stimulates mtDNA replication and the expression of ETC subunits encoded in the mitochondrial genome. These adaptations are accompanied by increased mitochondrial network complexity and enhanced respiratory capacity, evidenced by 30% higher maximal oxygen consumption rates in imeglimin-treated cells. Importantly, these effects appear partially mediated through the mitochondrial unfolded protein response (UPRmt), as imeglimin induces the expression of UPRmt markers (ATF5, HSP60, LONP1) and promotes the secretion of mitochondrial stress signals (mitokines), including fibroblast growth factor 21 (FGF21). This mitokine exerts endocrine effects that may contribute to systemic insulin sensitization [1] [6] [7].

Table 3: NAD⁺-Dependent Processes Modulated by Imeglimin

NAD⁺-Dependent ProcessEffect of ImegliminFunctional Significance
Sirtuin activation (SIRT1, SIRT3)20-35% ↑ activityDeacetylation of PGC-1α; enhanced mitochondrial biogenesis
cADPR synthesis1.8-2.5-fold ↑ productionSensitized calcium release; amplified insulin secretion
Glycolytic fluxImproved coupling to TCA cycleIncreased ATP yield per glucose molecule
DNA repair (PARP activation)Enhanced substrate availabilityReduced genotoxic stress; cellular protection
Antioxidant defense↑ NADPH reducing equivalentsEnhanced glutathione recycling capacity

Properties

CAS Number

352211-11-1; 775351-61-6; 775351-65-0

Product Name

Imeglimin hydrochloride

IUPAC Name

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride

Molecular Formula

C6H14ClN5

Molecular Weight

191.66

InChI

InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1

InChI Key

UXHLCYMTNMEXKZ-PGMHMLKASA-N

SMILES

CC1N=C(NC(=N1)N(C)C)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.